molecular formula C19H20N4O2S B11066948 2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11066948
M. Wt: 368.5 g/mol
InChI Key: KEMMEQSPJKOUJL-UHFFFAOYSA-N
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Description

2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a pyridine moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the condensation of ethyl acetoacetate with 2-picolylamine to form an enaminoester intermediate. This intermediate is then treated with naphthoquinone in the presence of zinc chloride as a catalyst to form the imidazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C19H20N4O2S/c1-2-22-18(25)16(12-17(24)21-14-8-4-3-5-9-14)23(19(22)26)13-15-10-6-7-11-20-15/h3-11,16H,2,12-13H2,1H3,(H,21,24)

InChI Key

KEMMEQSPJKOUJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC=CC=N2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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